molecular formula C12H14O3 B8683783 2-Methyl-4-oxo-4-(p-tolyl)butyric acid

2-Methyl-4-oxo-4-(p-tolyl)butyric acid

Cat. No.: B8683783
M. Wt: 206.24 g/mol
InChI Key: UEOKILRKFFJCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This structure differentiates it from simpler butyric acid derivatives, such as methyl butyrate or ethyl butyrate, by introducing both steric and electronic modifications. The compound is listed in commercial catalogs (e.g., Shanghai PI Chemical Co.) alongside analogs like 2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid and 2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid . Its applications are likely in pharmaceutical or chemical synthesis, given the structural complexity and functional groups that may interact with biological targets or serve as intermediates.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-methyl-4-(4-methylphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C12H14O3/c1-8-3-5-10(6-4-8)11(13)7-9(2)12(14)15/h3-6,9H,7H2,1-2H3,(H,14,15)

InChI Key

UEOKILRKFFJCLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The para-tolyl group in 2-Methyl-4-oxo-4-(p-tolyl)butyric acid contributes to its hydrophobicity compared to derivatives with polar substituents. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Impact on Properties
This compound C₁₂H₁₄O₃ ~206.24* p-Tolyl (methylphenyl) Increased lipophilicity; moderate electron-donating effects
2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid C₁₁H₁₁FO₃ 210.20 3'-Fluorophenyl Enhanced acidity (electron-withdrawing F); improved metabolic stability
2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid C₁₂H₁₁F₃O₃ 260.21 4'-Trifluoromethylphenyl Strong electron-withdrawing effects; higher thermal stability

*Calculated based on analogs in .

  • Electron-Donating vs. In contrast, fluorine and trifluoromethyl groups withdraw electrons, increasing the compound’s acidity and altering its interaction with enzymes or receptors .
  • Solubility : Fluorinated derivatives may exhibit lower aqueous solubility due to increased hydrophobicity, whereas the trifluoromethyl group’s bulkiness could hinder crystallization .

Research Findings and Industrial Relevance

  • Extraction and Synthesis : High-pressure CO₂ extraction methods, effective for butyric acid recovery (50 bar CO₂ improved distribution coefficient to 0.42), could be adapted for purifying this compound, though its higher molecular weight may necessitate optimized conditions .
  • Microencapsulation : Laminar clays used to protect butyric acid in post-weaning rabbit diets might also stabilize this compound for controlled release in pharmaceutical formulations .

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